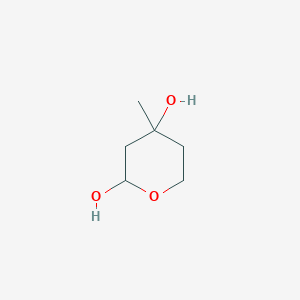
4-Methyloxane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltetrahydro-2H-pyran-2,4-diol is an organic compound with the molecular formula C6H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyltetrahydro-2H-pyran-2,4-diol can be synthesized through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This method tolerates various substitution patterns and functional groups, providing high yields and stereoselectivity . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of 4-Methyltetrahydro-2H-pyran-2,4-diol typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or cobalt complexes. These catalysts enable the formation of cyclic ethers under mild conditions, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetrahydro-2H-pyran-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, alcohols, ketones, and aldehydes .
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-2,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in cyclization reactions, forming stable cyclic products .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A parent compound with a similar structure but without the methyl and diol groups.
4-Methyltetrahydro-2H-pyran-2-one: A closely related compound with a ketone group instead of diol groups.
Uniqueness
4-Methyltetrahydro-2H-pyran-2,4-diol is unique due to its dual hydroxyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of more complex molecules .
Properties
CAS No. |
99720-12-4 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4-methyloxane-2,4-diol |
InChI |
InChI=1S/C6H12O3/c1-6(8)2-3-9-5(7)4-6/h5,7-8H,2-4H2,1H3 |
InChI Key |
DROLNFHFVAFSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





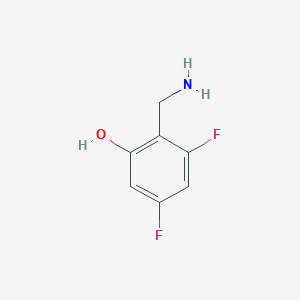
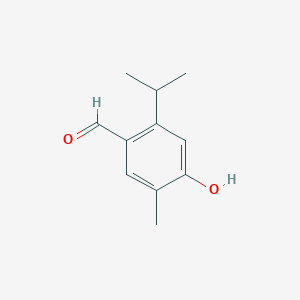

![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)

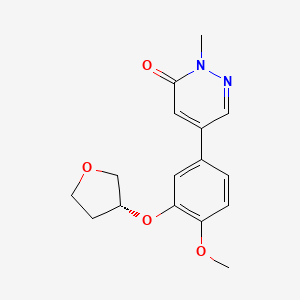
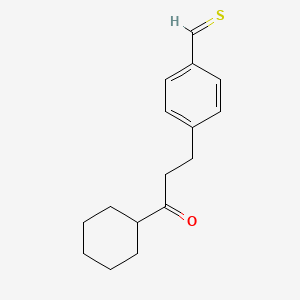
![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)



